molecular formula C12H12N2O B14478998 (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy- CAS No. 71609-27-3

(1,1'-Biphenyl)-4,4'-diamine, N-hydroxy-

Cat. No.: B14478998
CAS No.: 71609-27-3
M. Wt: 200.24 g/mol
InChI Key: VAINAOKETCVWJD-UHFFFAOYSA-N
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Description

(1,1’-Biphenyl)-4,4’-diamine, N-hydroxy- is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two phenyl rings connected by a single bond, with amino groups attached to the 4 and 4’ positions and a hydroxyl group attached to one of the nitrogen atoms. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1’-Biphenyl)-4,4’-diamine, N-hydroxy- typically involves the reduction of nitro derivatives of biphenyl. One common method is the reduction of 4-nitrobiphenyl using reducing agents such as hydrogen gas in the presence of a palladium catalyst. The reaction conditions usually involve moderate temperatures and pressures to ensure complete reduction to the amine.

Industrial Production Methods

In industrial settings, the production of (1,1’-Biphenyl)-4,4’-diamine, N-hydroxy- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

(1,1’-Biphenyl)-4,4’-diamine, N-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Alkylated or acylated biphenyl derivatives.

Scientific Research Applications

(1,1’-Biphenyl)-4,4’-diamine, N-hydroxy- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.

    Medicine: Studied for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1,1’-Biphenyl)-4,4’-diamine, N-hydroxy- involves its interaction with various molecular targets. The compound can form reactive intermediates that interact with DNA, proteins, and other biomolecules, leading to various biological effects. The pathways involved in its mechanism of action include oxidative stress and the formation of DNA adducts, which can result in mutagenic and carcinogenic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobiphenyl: A related compound with similar structural features but lacking the hydroxyl group.

    4-Nitrobiphenyl: A precursor in the synthesis of (1,1’-Biphenyl)-4,4’-diamine, N-hydroxy-.

    Biphenyl-4,4’-diamine: Another derivative with similar properties but different functional groups.

Uniqueness

(1,1’-Biphenyl)-4,4’-diamine, N-hydroxy- is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

CAS No.

71609-27-3

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

N-[4-(4-aminophenyl)phenyl]hydroxylamine

InChI

InChI=1S/C12H12N2O/c13-11-5-1-9(2-6-11)10-3-7-12(14-15)8-4-10/h1-8,14-15H,13H2

InChI Key

VAINAOKETCVWJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)NO)N

Origin of Product

United States

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